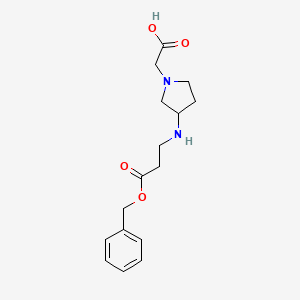
2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolidine ring through cyclization reactions. The benzyloxy group can be introduced via nucleophilic substitution reactions, and the acetic acid moiety is often added through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of fine chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions, while the benzyloxy group may enhance binding affinity through π-π interactions. The acetic acid moiety can participate in ionic interactions, contributing to the overall binding and activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring, known for its biological activity.
Pyrrolidin-2,5-dione: Another related compound with potential medicinal applications.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various chemical reactions.
Uniqueness
2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group, in particular, differentiates it from other pyrrolidine derivatives and enhances its potential as a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
2-[3-[(3-oxo-3-phenylmethoxypropyl)amino]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)11-18-9-7-14(10-18)17-8-6-16(21)22-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,19,20) |
Clé InChI |
VQPMVJLPPXJKDE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1NCCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12990198.png)
![tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12990203.png)
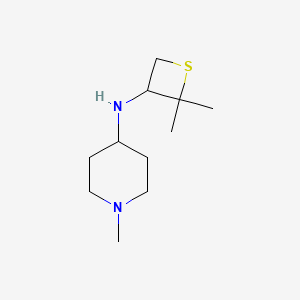
![5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990211.png)
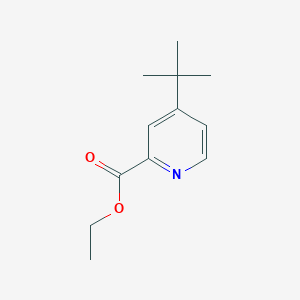
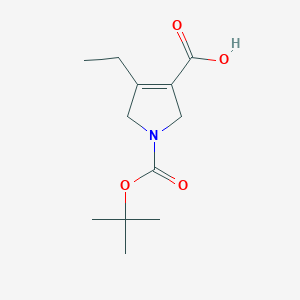
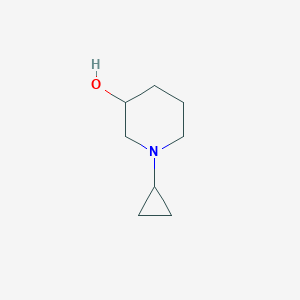

![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea](/img/structure/B12990237.png)
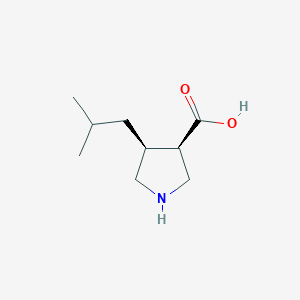
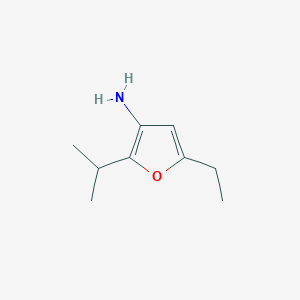
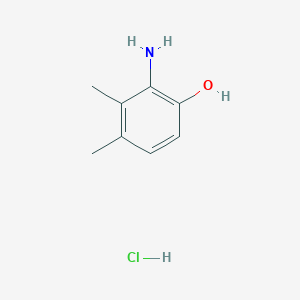

![tert-Butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12990262.png)
